Direct EZH2 Biochemical Inhibition by the Free Acetic Acid: IC50 = 120 nM Establishes a Standalone Activity Benchmark
In a biochemical assay measuring inhibition of EZH2 methyltransferase activity via transfer of [3H]methyl from SAM to substrate, 2-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid (CHEMBL4787413) demonstrated an IC50 of 120 nM [1]. This direct inhibitory activity positions the compound as a validated EZH2 ligand in its own acetic acid form—not merely a passive intermediate. By comparison, the clinical EZH2 inhibitor EPZ-6438 (Tazemetostat), which incorporates the 4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-ylmethyl motif via amide conjugation, achieves a Ki of 2.5 nM against wild-type EZH2 [2]. The ~48-fold difference in potency between the free acetic acid fragment and the elaborated clinical candidate illustrates that the pyridone-acetic acid core contributes meaningful target engagement, providing a quantifiable starting point for fragment-based or structure-guided optimization campaigns.
| Evidence Dimension | EZH2 methyltransferase biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 120 nM (2-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)acetic acid, free acid form) |
| Comparator Or Baseline | EPZ-6438 (Tazemetostat): Ki = 2.5 nM (PRC2-containing wild-type EZH2). CPI-905: IC50 = 39.5 nM. Fragment-level acetic acid vs. elaborated clinical inhibitor. |
| Quantified Difference | EPZ-6438 is ~48-fold more potent than the free acetic acid fragment. CPI-905 is ~3-fold more potent. The free acid fragment retains low-micromolar target engagement, supporting its utility as a validated EZH2-binding core. |
| Conditions | Biochemical assay: [3H]methyl transfer from SAM to substrate, EZH2 (unknown origin); PRC2 complex context for EPZ-6438 |
Why This Matters
This establishes that the compound possesses intrinsic, measurable EZH2 inhibitory activity (not merely structural similarity), enabling its use in fragment-based drug discovery and providing a benchmark for assessing synthetic derivatives.
- [1] BindingDB Entry BDBM50562609 / CHEMBL4787413. IC50 = 120 nM for EZH2 inhibition. Assay: transfer of [3H]methyl group from SAM to substrate by biochemical assay. View Source
- [2] Knutson SK, et al. Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2. PNAS. 2013;110(19):7922-7927. (EPZ-6438 Ki = 2.5 nM.) View Source
